Vanoxerine - 67469-69-6

Vanoxerine

Catalog Number: EVT-315149
CAS Number: 67469-69-6
Molecular Formula: C28H32F2N2O
Molecular Weight: 450.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Vanoxerine is an N-alkylpiperazine that consists of piperazine bearing 2-bis(4-fluorophenyl)methoxy]ethyl and 3-phenylpropyl groups at positions 1 and 4 respectively. Potent, competitive inhibitor of dopamine uptake (Ki = 1 nM for inhibition of striatal dopamine uptake). Has > 100-fold lower affinity for the noradrenalin and 5-HT uptake carriers. Also a potent sigma ligand (IC50 = 48 nM). Centrally active following systemic administration. It has a role as a dopamine uptake inhibitor. It is a N-alkylpiperazine, an organofluorine compound, a tertiary amino compound and an ether. It is a conjugate base of a vanoxerine(2+).
Vanoxerine is a highly selective dopamine transporter antagonist. It was synthesized in the late 1970s and developed as a potential treatment for depression. Vanoxerine was later evaluated as a potential treatment for cocaine addiction due to its ability to block dopamine reuptake with a slower dissociation rate than cocaine. Although several studies have suggested that the profile of vanoxerine is safer than that of cocaine, other studies have found that vanoxerine has at least moderate potential to be abused by humans. More recently, vanoxerine was tested as a potential anti-arrhythmic and anti-atrial fibrillatory agent due to its ability to block the hKV11.1 (hERG) cardiac potassium channel. Vanoxerine is an investigational drug and has not been approved for therapeutic use.
Source and Classification

Vanoxerine is synthesized through various chemical methods, utilizing readily available industrial raw materials. Its classification falls under psychoactive substances due to its interaction with neurotransmitter systems, particularly the dopamine and serotonin pathways .

Synthesis Analysis

Methods and Technical Details

The synthesis of vanoxerine involves multiple steps, primarily utilizing 1-bromo-3-phenylpropane and 4-fluorophenylmagnesium bromide as key starting materials. A notable synthetic route includes the following steps:

  1. Initial Reaction: The reaction begins with the alkylation of 1-Boc-piperazine with (3-bromopropyl)benzene to form an intermediate compound.
  2. Grignard Reaction: A Grignard reaction is performed using 4-fluorophenylmagnesium bromide with ethyl formate to produce bis(4-fluorophenyl)methanol.
  3. Final Coupling: The final step involves the coupling of the alkylated piperazine with the fluorinated intermediate to yield vanoxerine .

This method is characterized by high yields (over 90%) and does not require purification by column chromatography, making it suitable for industrial production .

Molecular Structure Analysis

Structure and Data

Vanoxerine has a complex molecular structure characterized by its piperazine core with two distinct alkyl side chains. Its chemical formula is C28H32F2N2OC_{28}H_{32}F_{2}N_{2}O, with a molar mass of approximately 450.574g/mol450.574\,g/mol .

The structural representation can be summarized as follows:

  • Core Structure: Piperazine ring
  • Side Chains: Two fluorinated phenyl groups connected via an ether linkage.
Chemical Reactions Analysis

Reactions and Technical Details

Vanoxerine participates in various chemical reactions typical of piperazine derivatives:

  • Dopamine Transporter Interaction: Acts as a potent dopamine reuptake inhibitor, binding to the dopamine transporter with high affinity.
  • Electrophysiological Effects: It has been shown to block the cardiac hERG repolarizing potassium channel (IKr), which raises concerns regarding potential cardiotoxicity .

These interactions can lead to significant physiological effects, particularly in the central nervous system and cardiovascular system.

Mechanism of Action

Process and Data

Vanoxerine's mechanism of action primarily involves its role as a dopamine reuptake inhibitor. It binds to the dopamine transporter approximately 50 times more strongly than cocaine but simultaneously inhibits dopamine release, leading to only mild stimulant effects. This unique profile allows it to elevate dopamine levels selectively without causing significant increases in extracellular dopamine in areas like the prefrontal cortex .

Additionally, vanoxerine's blockade of the hERG potassium channel suggests that it may affect cardiac repolarization processes, contributing to its potential side effects .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide.
  • Melting Point: Specific melting point data is not widely available but is crucial for characterization.

Relevant analyses often include:

  • NMR Spectroscopy: Used to confirm molecular structure.
  • Mass Spectrometry: To determine molecular weight and purity.
Applications

Scientific Uses

Vanoxerine has several emerging applications in scientific research:

  1. Pharmacological Research: Investigated for its potential in treating neuropsychiatric disorders due to its effects on dopamine and serotonin systems.
  2. Antimicrobial Studies: Recent studies have explored vanoxerine analogues for their antibacterial properties against mycobacteria, indicating its versatility beyond central nervous system applications .
  3. Cardiac Research: Due to its interaction with cardiac ion channels, it is studied for implications in arrhythmias and other cardiovascular conditions.
Introduction to Vanoxerine: Historical Context and Therapeutic Evolution

Origins as a Dopamine Reuptake Inhibitor: Synthesis and Early Applications in Neuropsychiatry

Vanoxerine (GBR-12909) emerged in the late 1970s as a synthetic piperazine derivative designed for neuropsychiatric applications. Its molecular architecture features a 1,4-dialkylpiperazine core with bis(4-fluorophenyl)methoxyethyl and 3-phenylpropyl moieties, conferring high-affinity binding to the dopamine transporter (DAT) with a Ki of 9 nM – approximately 50-fold greater affinity than cocaine [1] [6] . Unlike cocaine's rapid dissociation kinetics, vanoxerine exhibits slow offset kinetics at DAT, enabling sustained dopamine reuptake inhibition without the characteristic psychostimulant effects . This pharmacological profile positioned it as a promising candidate for cocaine addiction management via dopamine normalization strategies.

Early clinical development revealed vanoxerine's occupancy dynamics: at 100 mg daily doses, PET imaging demonstrated 25-35% DAT occupancy in humans, sufficient to reduce cocaine self-administration in primate models (1 mg/kg intravenous eliminated responding) yet insufficient to produce reinforcing effects in healthy volunteers [6] . The National Institute on Drug Abuse advanced vanoxerine to Phase I trials for cocaine dependence, where pharmacokinetic analysis established a C~max~ of 236.5 nmol/L at 125 mg doses and an extended half-life of 53-66 hours – favorable for once-daily dosing [6] . Despite promising reduction of cocaine-maintained behaviors, development stalled due to complex pharmacodynamics and emerging cardiac concerns.

Table 1: Neuropharmacological Profile of Vanoxerine

ParameterValueSignificance
DAT Affinity (K~i~)9 nM50x > cocaine affinity
DAT Occupancy (100mg dose)25-35%Sub-threshold for behavioral stimulation
Elimination Half-life53-66 hoursEnables once-daily dosing
Cocaine SA Reduction (Primate)Elimination at 3 mg/kg i.v.Proof-of-concept for addiction therapy

Transition to Antiarrhythmic Drug Development: Rationale for Cardiac Electrophysiology Applications

Cardiac safety profiling unexpectedly revealed vanoxerine's potent multi-channel blocking properties, prompting therapeutic repurposing for atrial fibrillation (AF). Electrophysiological studies demonstrated nanomolar-affinity inhibition of three key cardiac ion channels: hERG (IKr, IC~50~=79 nM), L-type calcium (IC~50~=0.6 µM), and Nav1.5 sodium (IC~50~=1.4 µM) channels [2] [4]. Crucially, sodium and calcium blockade exhibited strong frequency-dependence (use-dependence), enhancing activity during rapid atrial rhythms while sparing normally-paced myocardium [2]. This multi-channel profile resembled amiodarone's electrophysiological actions but without iodine-related toxicity.

The COR-ART Phase II trial (n=104) validated vanoxerine's antiarrhythmic efficacy, demonstrating 84% conversion of recent-onset AF/AFL to sinus rhythm within 24 hours at 400 mg doses [4]. Conversion typically occurred at plasma concentrations between 76-99 ng/mL, well below the safety threshold of 550 ng/mL established in canine models [1] [4]. Mechanistically, vanoxerine's simultaneous prolongation of atrial refractory periods (via IKr block) and suppression of excitability (via INa/ICaL block) preferentially terminated re-entrant circuits without affecting ventricular repolarization dispersion – a critical safety advantage over pure hERG inhibitors [2]. However, the subsequent RESTORE SR Phase III trial (n=41) revealed QT prolongation and torsades de pointes vulnerability in structural heart disease patients, halting development despite 70% rhythm conversion efficacy [4].

Table 2: Cardiac Electrophysiological Actions of Vanoxerine

Ion Channel TargetBlockade IC~50~Frequency DependenceFunctional Consequence
hERG (IKr)79 nMModerateAtrial ERP prolongation
Nav1.5 (INa)1.4 µMStrongConduction slowing at rapid rates
Cav1.2 (ICaL)0.6 µMStrongReduced triggered activity

Emergence in Antimicrobial Research: Repurposing for Mycobacterial Infections

High-throughput screening against Mycobacterium tuberculosis revealed unexpected antibacterial activity (MIC~99~ = 6.5-14 µg/mL), prompting investigation into vanoxerine's antimycobacterial mechanisms [3] [5]. Unlike conventional antibiotics, vanoxerine exerts target-independent bactericidal effects through dual disruptive actions on bacterial membranes: (1) dissipation of membrane potential (ΔΨ) by >80% within 30 minutes at 2x MIC, comparable to carbonyl cyanide m-chlorophenyl hydrazone (CCCP), and (2) potent inhibition of efflux pumps, evidenced by 3.5-fold increased ethidium bromide accumulation in treated mycobacteria [5] [10]. These actions collectively deplete cellular energy reserves and potentiate conventional antibiotics.

Structure-activity relationship (SAR) exploration identified key modifications that decouple antimicrobial activity from human targets. Analogue 3 (undisclosed structure) demonstrated 4-fold improved anti-tubercular potency (MIC = 3.5 µg/mL) while reducing dopamine transporter binding by >90% compared to vanoxerine [3]. This analogue retained membrane-depolarizing effects but avoided cardiac risks, making it a promising scaffold for optimization. Crucially, mycobacteria developed no detectable resistance to vanoxerine after serial passaging – a phenomenon consistent with non-specific membrane disruption rather than protein-targeted inhibition [5] [10].

Table 3: Antibacterial Profile of Vanoxerine and Analogues

ParameterVanoxerineAnalogue 3Significance
M. tuberculosis MIC~99~6.5-14 µg/mL3.5 µg/mLImproved potency
Membrane ΔΨ Dissipation>80% at 2x MICEquivalentMaintained mechanism
DAT Binding (K~i~)9 nM>100 nMReduced neuroactivity
Resistance DevelopmentUndetectableUndetectableFavorable resistance profile

Vanoxerine exemplifies the dynamic trajectory of drug repositioning – from a neuropsychiatric agent with cardiac safety concerns to an antimicrobial candidate with a novel mechanism. Its progression underscores how understanding off-target effects can unlock new therapeutic applications when systematically investigated through molecular pharmacology and translational research.

Properties

CAS Number

67469-69-6

Product Name

Vanoxerine

IUPAC Name

1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine

Molecular Formula

C28H32F2N2O

Molecular Weight

450.6 g/mol

InChI

InChI=1S/C28H32F2N2O/c29-26-12-8-24(9-13-26)28(25-10-14-27(30)15-11-25)33-22-21-32-19-17-31(18-20-32)16-4-7-23-5-2-1-3-6-23/h1-3,5-6,8-15,28H,4,7,16-22H2

InChI Key

NAUWTFJOPJWYOT-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Solubility

<5 mM

Synonyms

1-(2 (bis(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine
1-(2 (bis(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine dihydrochloride
GBR 12909
GBR-12909
I 893
I-893
vanoxeamine
vanoxerine

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.